4-(3-Chloro-4-methoxybenzoyl)aniline
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Overview
Description
4-(3-Chloro-4-methoxybenzoyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzoyl group substituted with a chlorine atom and a methoxy group on the benzene ring, as well as an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methoxybenzoyl)aniline typically involves the acylation of 3-chloro-4-methoxyaniline with an appropriate benzoyl chloride derivative. One common method is the Friedel-Crafts acylation reaction, where 3-chloro-4-methoxyaniline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methoxybenzoyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(3-Chloro-4-methoxybenzoyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methoxybenzoyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: A precursor in the synthesis of 4-(3-Chloro-4-methoxybenzoyl)aniline.
4-Chloro-3-methylaniline: Another aniline derivative with similar structural features.
4-Methoxybenzoyl chloride: Used in the acylation reaction to produce this compound.
Uniqueness
This compound is unique due to the specific combination of functional groups (chlorine, methoxy, and benzoyl) on the aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
(4-aminophenyl)-(3-chloro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-4-10(8-12(13)15)14(17)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJHCTDSRMYHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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